trans-C-(2-Methyl-cyclopropyl)-methylamine: Structural Dynamics, Synthetic Methodologies, and Pharmacophoric Applications
trans-C-(2-Methyl-cyclopropyl)-methylamine: Structural Dynamics, Synthetic Methodologies, and Pharmacophoric Applications
Executive Summary
trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5) is a highly versatile, conformationally restricted aliphatic amine[1]. In modern medicinal chemistry, the cyclopropylmethylamine motif has emerged as a privileged pharmacophore and bioisostere, particularly in the development of central nervous system (CNS) therapeutics, opioid receptor modulators, and functionally selective G-protein coupled receptor (GPCR) agonists[2][3]. This technical whitepaper provides an in-depth analysis of its structural dynamics, details a self-validating synthetic methodology, and explores its mechanistic utility in rational drug design.
Structural & Physicochemical Profiling
The core structural advantage of trans-C-(2-Methyl-cyclopropyl)-methylamine lies in the rigidity imparted by the cyclopropane ring. Unlike linear alkylamines (e.g., propylamine), the trans-1,2-disubstitution locks the methyl and aminomethyl vectors in a specific spatial orientation[4].
-
Conformational Restriction: The cyclopropane ring significantly reduces the number of freely rotatable bonds. This pre-organization lowers the entropic penalty upon binding to a target receptor, often translating to higher binding affinities[5].
-
Metabolic Stability: The cyclopropyl ring acts as a steric shield. It effectively blocks cytochrome P450-mediated oxidative metabolism at the benzylic or alpha-carbon positions—a common metabolic liability in linear aliphatic chains[6].
-
Lipophilicity & BBB Penetration: The incorporation of the cyclopropane ring increases the calculated partition coefficient (cLogP) and improves Blood-Brain Barrier permeability (LogBB) compared to straight-chain analogs, making it ideal for neuro-therapeutics[6].
Table 1: Physicochemical and Pharmacokinetic Profile
| Property | Value | Pharmacological Implication |
| CAS Number | 1246198-69-5 | Unique chemical identifier[1] |
| Molecular Formula | C5H11N | Highly ligand-efficient (LE) fragment[1] |
| Molecular Weight | 85.15 g/mol | Optimal for fragment-based drug discovery (FBDD)[7] |
| Topological Polar Surface Area | 26.02 Ų | Excellent for CNS availability (< 90 Ų threshold) |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding |
| pKa (conjugate acid) | ~9.5 - 10.0 | Ensures protonation at physiological pH (7.4) |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing trans-cyclopropylmethylamines requires strict stereochemical control and the avoidance of ring-opening side reactions. The following protocol leverages diazo chemistry and mild functional group transformations to ensure high fidelity and yield.
Step-by-Step Experimental Protocol
-
[2+1] Cycloaddition (Cyclopropanation): React propene with ethyl diazoacetate in the presence of a Copper(II) acetylacetonate (Cu(acac)2) catalyst.
-
Causality: Cu(acac)2 provides a controlled, slow decomposition of the diazo compound into a metal carbenoid. This slower reactivity favors the thermodynamic trans-isomer over the kinetic cis-isomer due to minimized steric clash in the transition state[4].
-
-
Ester Reduction: Treat the isolated trans-2-methylcyclopropanecarboxylate with Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C.
-
Causality: LiAlH4 is a hard nucleophile that selectively reduces the polarized carbonyl group to an alcohol (trans-2-methylcyclopropylmethanol) without engaging or opening the strained, non-polarized C-C bonds of the cyclopropane ring.
-
-
Tosylation (Activation): React the alcohol with p-Toluenesulfonyl chloride (TsCl) and pyridine in dichloromethane.
-
Causality: Converting the alcohol to a leaving group must be done under mild, basic conditions. Using strong Lewis acids (like PBr3) risks generating a cyclopropylcarbinyl cation, which rapidly undergoes a ring-opening rearrangement to a homoallylic system. Tosylation prevents this degradation.
-
-
Azidation: Displace the tosylate with Sodium Azide (NaN3) in Dimethylformamide (DMF) at 60°C.
-
Causality: This provides a clean SN2 inversion, yielding the cyclopropylmethyl azide intermediate without altering the ring's stereochemistry.
-
-
Staudinger Reduction: Reduce the azide using Triphenylphosphine (PPh3) and water in THF.
-
Causality: The Staudinger reduction selectively reduces the azide to the primary amine (trans-C-(2-Methyl-cyclopropyl)-methylamine). This avoids high-pressure catalytic hydrogenation (H2/Pd-C), which carries a severe risk of hydrogenolytic cleavage of the strained cyclopropane ring.
-
Figure 1: Synthetic workflow for trans-C-(2-Methyl-cyclopropyl)-methylamine via diazo chemistry.
Pharmacophoric Utility in Drug Discovery
The cyclopropylmethylamine scaffold is not merely a structural spacer; it actively dictates receptor pharmacology across multiple therapeutic domains.
A. Gq-Biased Agonism at 5-HT2C Receptors
In the development of antipsychotic and anti-obesity medications, achieving selectivity for the serotonin 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is critical to avoid hallucinogenic and cardiotoxic (valvulopathy) side effects[2]. Homologation of non-selective scaffolds into cyclopropylmethylamines projects the basic amine into the conserved Asp3.32 residue of the GPCR[2][4]. The rigid trans configuration forces the receptor into a specific active state that preferentially couples to the Gq-protein pathway (driving therapeutic efficacy via calcium flux) while minimizing β-arrestin recruitment (associated with adverse effects and tolerance)[2][6].
Figure 2: Gq-biased signaling pathway modulated by the cyclopropylmethylamine pharmacophore.
B. Opioid Receptor Modulation
The N-cyclopropylmethyl group is a defining feature of several opioid receptor modulators, most notably the partial agonist buprenorphine and the antagonist naltrexone[3]. The cyclopropyl ring fits tightly into a specific hydrophobic sub-pocket of the mu-opioid receptor (MOR). The steric bulk and rigidity of the ring hinder the full conformational shift of transmembrane helix 6 (TM6) required for full G-protein activation, thereby acting as an intrinsic "efficacy switch" that converts full agonists into partial agonists or antagonists[3].
C. Bioisosteric Replacement in Antimalarials
Recent studies on Plasmodial Lactate Transporter (PfFNT) inhibitors demonstrate that replacing linear alkylamines with cyclopropylmethylamine significantly amplifies in vitro activity against Plasmodium falciparum[5]. The flat, rigid nature of the cyclopropyl group perfectly occupies the intracellular vestibule of the transporter, displacing entrapped water molecules with a lower entropic penalty than flexible aliphatic chains, yielding sub-50 nM inhibitory activity[5].
References
-
trans-C-(2-Methyl-cyclopropyl)-methylamine | C5H11N | CID 28165863 . National Institutes of Health (NIH) / PubChem. Available at:[Link]
-
Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. trans-C-(2-Methyl-cyclopropyl)-methylamine | C5H11N | CID 28165863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-C-(2-Methyl-cyclopropyl)-methylamine | C5H11N | CID 28165863 - PubChem [pubchem.ncbi.nlm.nih.gov]
